molecular formula C5H6BrNO2 B12846635 (2-Bromo-4-methyloxazol-5-yl)methanol

(2-Bromo-4-methyloxazol-5-yl)methanol

Cat. No.: B12846635
M. Wt: 192.01 g/mol
InChI Key: ZOGMKXFSZUFEMW-UHFFFAOYSA-N
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Description

(2-Bromo-4-methyloxazol-5-yl)methanol is a chemical compound with the molecular formula C5H6BrNO2 It is characterized by the presence of a bromine atom, a methyl group, and a methanol group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methyloxazol-5-yl)methanol typically involves the bromination of 4-methyloxazole followed by the introduction of a methanol group. One common method includes the reaction of 4-methyloxazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield the brominated intermediate. This intermediate is then treated with methanol under controlled conditions to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methyloxazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives .

Scientific Research Applications

(2-Bromo-4-methyloxazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-4-methyloxazol-5-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C5H6BrNO2

Molecular Weight

192.01 g/mol

IUPAC Name

(2-bromo-4-methyl-1,3-oxazol-5-yl)methanol

InChI

InChI=1S/C5H6BrNO2/c1-3-4(2-8)9-5(6)7-3/h8H,2H2,1H3

InChI Key

ZOGMKXFSZUFEMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)Br)CO

Origin of Product

United States

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